
1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem ID, and ChemSpider ID.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties like acidity, basicity, reactivity with other substances, and stability are also analyzed.Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Devices
- 2,4-difluorophenyl-functionalized arylamines, including compounds similar to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, have been utilized in organic light-emitting devices. They serve as hole-injecting/hole-transporting layers, enhancing device performance through improved efficiency and luminance due to the electron-withdrawing fluorinated substituents (Li et al., 2012).
Antifungal and Plant-Growth Activities
- Derivatives containing the 2,4-difluorophenyl unit have been synthesized and evaluated for antifungal and plant-growth-regulatory activities. These derivatives, similar to the compound , are instrumental in agricultural applications (Liu, Dai, & Fang, 2011).
Asymmetric Hydrophosphination Reactions
- Novel amine ligands, structurally related to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, have been synthesized for use in chiral palladacycles. These complexes facilitate asymmetric hydrophosphination reactions, significant in stereoselective synthesis (Ding et al., 2010).
Analytical Chemistry and Chromatography
- Compounds such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, related to the query compound, are used in chromatography for separating enantiomeric isomers of amino acids and amine compounds. This demonstrates its significance in analytical chemistry and enantiomeric purity analysis (B'hymer, Montes-Bayón, & Caruso, 2003).
Polymer Synthesis and Gas Separation
- Hyperbranched polyimides, synthesized using triamine monomers related to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, are employed in gas separation applications. These polymers are designed for efficient separation processes, showcasing the compound's relevance in material science (Fang, Kita, & Okamoto, 2000).
Anticancer Activity
- Derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester, structurally similar to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, have been synthesized with potent HDAC inhibitory properties, indicating potential anticancer activity. This illustrates the compound's importance in medicinal chemistry (Rayes et al., 2020).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound. It includes studying its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves predicting future applications and research directions for the compound. It could involve developing new synthetic routes, finding new applications, or improving its properties.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6,10H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOBBVRPQDBLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=C(C=C(C=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine | |
CAS RN |
1021067-85-5 | |
| Record name | 1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
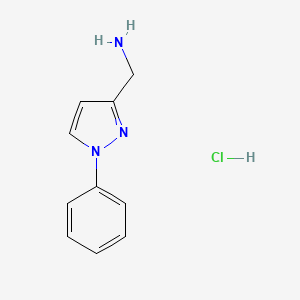
![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)
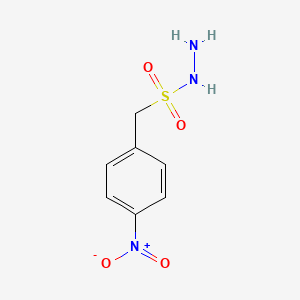
![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)

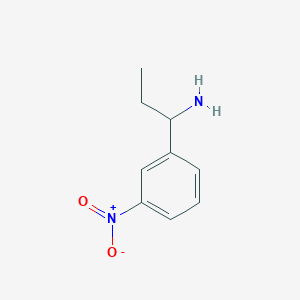
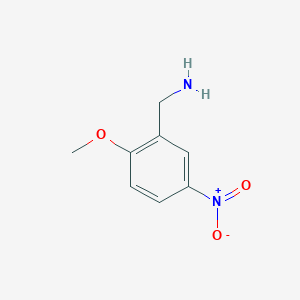

amine](/img/structure/B1417242.png)

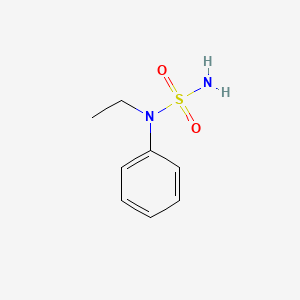

![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)